Phenethyl cinnamate

Fragrance chemistry Fixative performance Substantivity evaluation

Phenethyl cinnamate (CAS 103-53-7), also designated as 2-phenylethyl 3-phenyl-2-propenoate or benzylcarbinyl cinnamate, is a cinnamic acid ester formed by condensation of cinnamic acid with 2-phenylethanol. It belongs to the broader class of cinnamate esters which includes widely used flavor and fragrance compounds such as methyl cinnamate (CAS 103-26-4), ethyl cinnamate (CAS 103-36-6), benzyl cinnamate (CAS 103-41-3), and cinnamyl cinnamate (CAS 122-69-0).

Molecular Formula C17H16O2
Molecular Weight 252.31 g/mol
CAS No. 103-53-7
Cat. No. B089772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenethyl cinnamate
CAS103-53-7
Molecular FormulaC17H16O2
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCOC(=O)C=CC2=CC=CC=C2
InChIInChI=1S/C17H16O2/c18-17(12-11-15-7-3-1-4-8-15)19-14-13-16-9-5-2-6-10-16/h1-12H,13-14H2
InChIKeyMJQVZIANGRDJBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in oils
moderately soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Phenethyl Cinnamate (CAS 103-53-7): Procurement-Grade Identity, Physicochemical Profile, and Comparator Landscape


Phenethyl cinnamate (CAS 103-53-7), also designated as 2-phenylethyl 3-phenyl-2-propenoate or benzylcarbinyl cinnamate, is a cinnamic acid ester formed by condensation of cinnamic acid with 2-phenylethanol. It belongs to the broader class of cinnamate esters which includes widely used flavor and fragrance compounds such as methyl cinnamate (CAS 103-26-4), ethyl cinnamate (CAS 103-36-6), benzyl cinnamate (CAS 103-41-3), and cinnamyl cinnamate (CAS 122-69-0). The compound appears as white crystals with a characteristic heavy, balsamic, rosy odor [1]. Its FEMA number is 2863 and it holds JECFA evaluation with an Acceptable Daily Intake (ADI) designation, confirming no safety concern at current dietary exposure levels [2]. The present guide identifies specific, quantifiable differentiation points that inform scientific and industrial procurement decisions relative to its closest in-class structural analogs.

Why Phenethyl Cinnamate Cannot Be Generically Substituted: Evidence-Based Procurement Rationale


Cinnamate esters are frequently treated as a homogeneous commodity class within flavor and fragrance procurement. However, this assumption overlooks critical physicochemical divergences driven by the alcohol moiety. Phenethyl cinnamate differs from its methyl, ethyl, benzyl, and cinnamyl analogs in three quantifiable parameters that directly impact application performance: substantivity (a measure of fragrance longevity on a substrate), lipophilicity (logP), and solid-state thermal behavior (melting point). These differences mean that direct substitution—for example, replacing phenethyl cinnamate with benzyl cinnamate in a fixative application—will alter the evaporation profile, the partition behavior in complex matrices, and the physical handling requirements of the formulation [1]. The quantitative evidence presented in Section 3 demonstrates that phenethyl cinnamate occupies a distinct position within the cinnamate ester parameter space, justifying its specific procurement rather than ad hoc substitution.

Phenethyl Cinnamate (CAS 103-53-7) Product-Specific Quantitative Evidence: Comparator-Backed Differentiation Data


Substantivity Comparison: Phenethyl Cinnamate vs. Methyl, Ethyl, and Cinnamyl Cinnamate Esters

Substantivity, defined as the duration a fragrance material remains detectable on a smelling strip under standardized conditions, is a key procurement criterion for fixative ingredients. Phenethyl cinnamate exhibits a substantivity of >400 hours (at 100% concentration), which is approximately 2.4-fold greater than that of methyl cinnamate (164 hours) and at least 12% greater than that of cinnamyl cinnamate (356 hours). Ethyl cinnamate, with a lower molecular weight and higher vapor pressure, is expected to have even shorter substantivity, consistent with its use as a top-note rather than a base-note material [1][2][3]. This extended longevity positions phenethyl cinnamate as a preferential fixative agent when sustained fragrance release is required.

Fragrance chemistry Fixative performance Substantivity evaluation

Lipophilicity (logP) Comparison: Phenethyl Cinnamate vs. Benzyl Cinnamate and Methyl Cinnamate

LogP (octanol-water partition coefficient) is a critical parameter governing membrane permeability, bioavailability, and partitioning behavior in both biological assays and consumer product formulations. Phenethyl cinnamate has an experimentally derived logP of 4.37 (measured at 35°C) and a calculated log KOW of 4.56 (EPI Suite v4.11). By contrast, benzyl cinnamate exhibits a logP of 3.44–3.80, and methyl cinnamate has a logP of approximately 2.62 [1]. The difference of 0.6–1.1 log units corresponds to a 4- to 12-fold higher partition coefficient favoring the lipid phase for phenethyl cinnamate relative to benzyl cinnamate. This higher lipophilicity is consistent with the compound's recognized function as a base-note fixative, as increased logP correlates with reduced vapor pressure (0.00000816 mm Hg at 20°C for phenethyl cinnamate) and slower evaporation kinetics.

QSAR Membrane permeability Lipophilicity profiling

Melting Point and Solid-State Handling: Phenethyl Cinnamate vs. Lower Cinnamate Esters

The melting point of a fragrance or research ingredient directly affects storage, dispensing, and incorporation into formulations. Phenethyl cinnamate has a melting point of 54–56°C (lit.), confirming it is a crystalline solid at ambient temperature and requires gentle warming for liquid handling. In contrast, methyl cinnamate melts at 34–38°C, benzyl cinnamate at 34–37°C, and cinnamyl cinnamate at 42–45°C [1][2][3]. The melting point elevation of ≥15°C relative to methyl and benzyl cinnamates reflects stronger intermolecular interactions (π-stacking of the additional phenyl ring and increased van der Waals contacts from the extended phenethyl chain). This differential means phenethyl cinnamate is less prone to liquefaction during summer storage and shipment in warm climates, reducing the risk of leakage or phase separation in pre-formulated blends. Its boiling point of approximately 300–301°C at 760 mmHg also indicates greater thermal stability during high-temperature processing compared to methyl cinnamate (bp 261–262°C).

Formulation science Thermal properties Solid-state handling

Regulatory Clearance and Exposure Safety: Phenethyl Cinnamate JECFA/FEMA Status

Phenethyl cinnamate has been evaluated by JECFA (Joint FAO/WHO Expert Committee on Food Additives) with an ADI of 'Acceptable' and the explicit comment: 'No safety concern at current levels of intake when used as a flavouring agent' [1]. The compound holds FEMA number 2863 under the FEMA GRAS program [2]. The RIFM safety assessment (2024) cleared phenethyl cinnamate across all evaluated human health endpoints (genotoxicity, repeated dose toxicity, reproductive toxicity, skin sensitization, phototoxicity, and environmental safety) using a combination of target data, read-across, and TTC approaches [3]. In fine fragrances, the 95th percentile concentration is 0.0049% and the total systemic exposure is calculated at 0.0019 mg/kg/day, indicating a conservative exposure margin [3]. While many cinnamate esters share FEMA GRAS status, the availability of a comprehensive, updated RIFM dossier (2024) provides phenethyl cinnamate with a contemporary safety documentation package that may not be available for less frequently reviewed analogs. This reduces regulatory friction during procurement for consumer product applications.

Regulatory compliance Safety assessment Flavor ingredient procurement

Odor Profile Differentiation: Rosy-Balsamic Character vs. Fruity-Balsamic Analogs

Odor character is a non-quantitative but formulation-critical differentiation parameter. Phenethyl cinnamate is consistently described across authoritative databases and peer-reviewed fragrance material reviews as having a 'heavy balsamic-like rosy odour' (FAO JECFA specification) and a 'sweet, balsamic odor, reminiscent of rose' [1]. At low concentrations, it develops a sweet, plum-like taste character. In contrast, methyl cinnamate is described as 'sweet balsamic strawberry cherry cinnamon' with a fruity top-note [2]. Ethyl cinnamate has a 'fruity and balsamic odor, reminiscent of cinnamon with an amber note' [3]. Benzyl cinnamate presents a 'heavier, more floral, and musky balsamic scent' [3]. The rosy-balsamic profile of phenethyl cinnamate makes it specifically suitable for rose, hyacinth, carnation, narcissus, lilac, and oriental fantasy fragrance types, whereas the fruitier cinnamates are preferentially used in berry and cinnamon accords. This sensory differentiation cannot be captured by quantitative physicochemical parameters alone but is a decisive factor in fragrance procurement, where the target odor character determines compound selection.

Olfactory evaluation Flavor chemistry Sensory differentiation

Antimicrobial Activity Profiling: Phenethyl Cinnamate vs. Eugenol and Synthetic Antibiotics

In a peer-reviewed antimicrobial evaluation of commercially available 2-phenylethanol derivatives, phenethyl cinnamate (2-phenylethyl cinnamate) was tested alongside 2-phenylethyl formate, acetate, propionate, butyrate, isobutyrate, benzoate, salicylate, valerate, isovalerate, pivalate, and the parent 2-phenylethanol against Gram-positive bacteria, Gram-negative bacteria, and the yeast Candida albicans using agar dilution and agar diffusion methods. The study concluded that 'most of the investigated compounds were found to show a characteristic, pleasant odor... but do not possess a high activity against many strains of microorganisms used' when compared to the positive controls eugenol and synthetic antibiotics [1]. This finding is significant for procurement decisions: it establishes that phenethyl cinnamate is appropriately deployed as a fragrance/fixative ingredient rather than as a preservative or antimicrobial active. In head-to-head class-level comparison, cinnamaldehyde (the aldehyde analog) demonstrates far superior antimicrobial potency, with reported MIC values in the range of 60–500 ppm against various microorganisms [2], underscoring that esterification of the cinnamic acid carboxyl group substantially reduces antimicrobial efficacy relative to the aldehyde.

Antimicrobial screening Preservative efficacy Aroma chemical bioactivity

Phenethyl Cinnamate (CAS 103-53-7): Evidence-Anchored Application Scenarios for Procurement and Research Deployment


Fragrance Fixative in Fine Perfumery Rose and Oriental Accords

Deploy phenethyl cinnamate as a base-note fixative in rose, hyacinth, carnation, lilac, and oriental fantasy fragrance formulations. The substantivity of >400 hours (Section 3, Evidence Item 1) ensures extended fragrance longevity, while the high logP of 4.37–4.56 (Section 3, Evidence Item 2) correlates with low vapor pressure and slow evaporation, anchoring volatile top-notes. The rosy-balsamic odor character (Section 3, Evidence Item 5) provides sensory congruency with floral accords, unlike the fruity-balsamic profile of methyl or ethyl cinnamate. The solid-state melting point of 54–56°C (Section 3, Evidence Item 3) facilitates crystalline storage and pre-weighed dispensing. The IFRA 51st Amendment imposes no restriction for Category 4, and the RIFM 2024 safety dossier clears all human health endpoints (Section 3, Evidence Item 4), supporting regulatory compliance at typical use levels up to 8% in fragrance concentrate [1].

Food Flavoring Agent for Stone Fruit and Berry Profiles

Utilize phenethyl cinnamate as a flavoring agent in baked goods (up to 3.1 ppm average maximum), hard candy (up to 3.2 ppm), soft candy, and non-alcoholic beverages (up to 1.7 ppm). At low concentrations (0.1–3 ppm in finished product), the compound develops a sweet, plum-like taste with fruity undertones . The JECFA ADI of 'Acceptable' with 'no safety concern at current levels of intake' (Section 3, Evidence Item 4) and FEMA GRAS designation (FEMA 2863) provide the regulatory foundation for food-grade procurement. The compound is insoluble in water but soluble in oils and moderately soluble in ethanol, guiding its incorporation via oil-phase or ethanolic stock solutions. Compliance with GB 28350-2012 (China food additive standard) is verifiable when assay ≥98% (GC) [2].

Chemical Research: Lipophilic Cinnamate Ester as a Tool Compound for Membrane Interaction and QSAR Studies

Use phenethyl cinnamate as a model lipophilic cinnamate ester in quantitative structure-activity relationship (QSAR) studies, membrane permeability assays, and NADPH oxidase inhibition research. Its logP of 4.37–4.56 positions it as the most lipophilic simple cinnamate ester among the commonly studied methyl, ethyl, and benzyl analogs (Section 3, Evidence Item 2). Research by Jirovetz et al. (2008) and Schmidt et al. (2010) provides baseline antimicrobial activity data (Section 3, Evidence Item 6), and the compound has been investigated alongside caffeic acid phenethyl ester (CAPE), chlorogenic acid, and caffeic acid as a potential NADPH oxidase inhibitor in leukocytes [3]. The crystalline solid form (mp 54–56°C) facilitates accurate weighing for reproducible stock solution preparation. The compound is available at ≥98% purity (GC) from multiple suppliers with FEMA, KOSHER certification options, and the RIFM safety assessment (2024) provides handling safety documentation [4].

Cosmetic and Personal Care Formulation: Fragrance Component with Skin Safety Clearance

Incorporate phenethyl cinnamate into decorative cosmetics, shampoos, toilet soaps, and household cleaners as a fragrance ingredient. The maximum skin level in fine fragrance formulae is reported as 0.22% (IFRA), and the 95th percentile concentration in fine fragrance is 0.0049% [4]. The compound has been reviewed toxicologically and dermatologically for use as a fragrance ingredient [5]. Its medium odor strength, balsamic odor type, and 'very good tenacity' (Section 3, Evidence Items 1 and 5) support its role in leave-on and rinse-off products. The higher melting point relative to other cinnamate esters (Section 3, Evidence Item 3) reduces the risk of phase separation or liquefaction in emulsion-based cosmetic matrices during temperature fluctuations. For rapid procurement, the INCI name 'PHENETHYL CINNAMATE' should be specified, and the product should meet ≥98% assay (GC) with an acid value ≤1.0 to ensure low free acid content, minimizing potential skin irritation from free cinnamic acid [1].

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